1-Chloro-4-(3-chloropropyl)benzene

Description

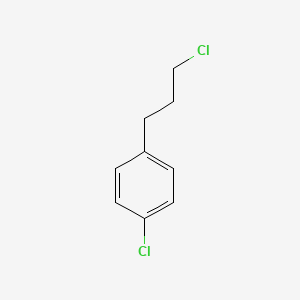

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUVHLUSUWWUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370902 | |

| Record name | 1-chloro-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-34-3 | |

| Record name | 1-chloro-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-(3-chloropropyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Chloro-4-(3-chloropropyl)benzene

This guide provides a detailed examination of this compound, a bifunctional aromatic compound with significant potential as an intermediate in the fields of pharmaceutical development, polymer science, and specialty chemical synthesis. We will explore its core chemical properties, outline a robust synthetic pathway, analyze its spectroscopic signature, and discuss its reactivity and applications, offering field-proven insights for researchers and drug development professionals.

Core Identity and Physicochemical Properties

This compound is a disubstituted benzene derivative featuring both an aromatic chloro group and a terminal chloro group on a propyl side chain. This dual reactivity makes it a versatile building block. Its fundamental identifiers and computed physicochemical properties are summarized below.[1]

| Property | Value | Source |

| CAS Number | 64473-34-3 | PubChem[1] |

| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 189.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Monoisotopic Mass | 188.0160 Da | PubChem[2] |

| Predicted XLogP3 | 3.8 | PubChem[1] |

| Predicted Boiling Point | Data not available | - |

| Predicted Melting Point | Data not available | - |

| SMILES | ClCCC1=CC=C(Cl)C=C1 | PubChem[1] |

| InChIKey | FYUVHLUSUWWUPY-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Insights

A reliable synthesis of this compound is crucial for its application in multi-step organic syntheses. A logical and efficient pathway proceeds via the intermediate alcohol, 3-(4-chlorophenyl)propan-1-ol.

Step 1: Synthesis of 3-(4-Chlorophenyl)propan-1-ol

The precursor alcohol can be effectively synthesized by the reduction of a corresponding carboxylic acid or ester. One established method involves the reduction of 3-(4-chlorophenyl)acrylic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[3]

-

Causality: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the carboxylic acid directly to the primary alcohol. The reaction is conducted under anhydrous and inert conditions (e.g., nitrogen atmosphere) because LiAlH₄ reacts violently with water.

Step 2: Chlorination of 3-(4-Chlorophenyl)propan-1-ol

The terminal hydroxyl group of the precursor alcohol is converted to a chloride to yield the final product. This transformation is a standard Sₙ2-type reaction commonly achieved using thionyl chloride (SOCl₂).

-

Causality: Thionyl chloride is a preferred reagent for this conversion due to its high efficiency and the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Experimental Protocol: Two-Step Synthesis

Part A: Reduction to 3-(4-Chlorophenyl)propan-1-ol[3]

-

Under a nitrogen atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the solid with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by silica gel column chromatography.

Part B: Chlorination to this compound

-

Dissolve the purified 3-(4-chlorophenyl)propan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise. A small amount of a base like pyridine may be used to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from close analogs like (3-chloropropyl)benzene.[4][5][6]

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.1-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine will be slightly downfield from the protons ortho to the alkyl chain.

-

Alkyl Protons:

-

-CH₂-Cl: A triplet at ~3.5-3.6 ppm, deshielded by the adjacent chlorine atom.

-

Ar-CH₂-: A triplet at ~2.7-2.8 ppm.

-

-CH₂-CH₂-CH₂-: A multiplet (quintet or pentet) at ~2.0-2.1 ppm, appearing as the most upfield signal in the alkyl region.

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected. The carbon bearing the aromatic chlorine (~132 ppm), the carbon bearing the propyl chain (~140 ppm), and the two non-equivalent aromatic CH carbons (~128-130 ppm).

-

Alkyl Carbons: Three distinct signals for the propyl chain carbons are expected at approximately 44 ppm (-CH₂Cl), 34 ppm (Ar-CH₂-), and 32 ppm (-CH₂-CH₂-CH₂-).

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 188. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic M+2 (~65% of M⁺) and M+4 (~10% of M⁺) isotope peaks, providing a clear signature for the presence of two chlorines.[2]

-

Key Fragments: A major fragment is expected at m/z 91 (tropylium ion) resulting from benzylic cleavage, although cleavage further down the chain is also likely. Loss of the chloropropyl side chain could also lead to a chlorobenzene fragment.

Infrared (IR) Spectroscopy:

-

C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹.

-

C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C=C (Aromatic): Overtones and combination bands in the 1650-2000 cm⁻¹ region and sharp stretching peaks around 1600 cm⁻¹ and 1490 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two distinct reactive sites, which can be addressed with orthogonal chemistries.

-

Nucleophilic Substitution at the Propyl Chain: The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, azides, cyanides, thiols, alkoxides), making it a key building block for creating a diverse library of derivatives.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. Both the chloro and the alkyl groups are ortho-, para-directing. Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the existing substituents.

Caption: Key reactive sites on the target molecule.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold. The propyl chain acts as a flexible linker, while the aromatic ring serves as a rigid core. This "linker-core" motif is common in medicinal chemistry.

-

Pharmaceutical Intermediates: The related precursor, (p-chlorophenyl)propanol, is identified as a useful intermediate for antiplatelet agents.[7] This highlights the value of the 4-chlorophenylpropanoid scaffold in developing cardiovascular drugs. The target molecule of this guide is a direct precursor to compounds where the terminal group is not a hydroxyl but another functionality introduced via nucleophilic substitution.

-

Quaternary Ammonium Compounds: Reaction of the alkyl chloride with tertiary amines yields quaternary ammonium salts, which are a class of compounds with applications as antimicrobial agents and surfactants.[8]

-

Polymer Science: The molecule can be used to synthesize functionalized polymers. The aromatic ring can be incorporated into a polymer backbone, leaving the chloropropyl group available for post-polymerization modification.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper handling procedures are essential.

-

GHS Hazard Classification: this compound is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

References

- PubChem. (2025). This compound.

- PubChemLite. (n.d.). This compound (C9H10Cl2). PubChemLite. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- PubChem. (2025). (3-Chloropropyl)benzene.

- Google Patents. (n.d.). Process for the preparation of (p-chlorophenyl)propanol derivatives. (U.S.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10Cl2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Chlorophenyl)propan-1-ol | 6282-88-8 [chemicalbook.com]

- 4. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR [m.chemicalbook.com]

- 5. (3-Chloropropyl)benzene | C9H11Cl | CID 7706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-3-phenylpropane(104-52-9) 13C NMR spectrum [chemicalbook.com]

- 7. US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives - Google Patents [patents.google.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029) [hmdb.ca]

An In-depth Technical Guide to 1-Chloro-4-(3-chloropropyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide offers a comprehensive overview of 1-chloro-4-(3-chloropropyl)benzene (CAS No. 64473-34-3), a halogenated aromatic hydrocarbon with significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. This document provides a detailed, scientifically grounded, and plausible synthetic pathway, compiles available physicochemical and spectroscopic data, and explores its prospective role in the development of novel therapeutic agents. The synthesis is predicated on well-established chemical transformations, providing a robust framework for researchers and drug development professionals.

Introduction: A Bifunctional Building Block

This compound is a disubstituted aromatic compound featuring a chemically stable chlorophenyl group and a reactive 3-chloropropyl side chain. This bifunctional nature makes it a valuable synthon in medicinal chemistry, allowing for the sequential or orthogonal introduction of different molecular fragments. The aromatic chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions, providing a stable scaffold. In contrast, the primary alkyl chloride of the propyl chain is susceptible to nucleophilic displacement, enabling the attachment of a wide variety of functional groups. This differential reactivity is a key feature that underpins its utility in the synthesis of complex molecules.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of a compound is fundamental for its application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64473-34-3 | PubChem[1] |

| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 189.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point | Experimental data not available. Estimated to be >220 °C. For comparison, the boiling point of (3-chloropropyl)benzene is 218-220 °C. | Thermo Scientific Chemicals[2] |

| Melting Point | Experimental data not available. | |

| Calculated XLogP3 | 3.8 | PubChem[1] |

Spectroscopic Characterization (Predicted and Analog-Based)

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons: Two doublets in the range of δ 7.1-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene group adjacent to aromatic ring (-CH₂-Ar): A triplet around δ 2.7-2.8 ppm.

-

Methylene group adjacent to chlorine (-CH₂-Cl): A triplet around δ 3.5-3.6 ppm.

-

Central methylene group (-CH₂-): A multiplet (quintet or sextet) around δ 2.0-2.2 ppm.

Expected ¹³C NMR (CDCl₃) signals:

-

Aromatic carbons: Signals in the range of δ 128-140 ppm, with the carbon bearing the chlorine atom appearing at a lower field.

-

Aliphatic carbons: Signals for the three methylene carbons are expected around δ 32 ppm (-CH₂-Ar), δ 34 ppm (-CH₂-), and δ 44 ppm (-CH₂-Cl).

Expected Mass Spectrum (EI):

-

The molecular ion peak (M⁺) would be observed at m/z 188, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).

-

Common fragmentation patterns would include the loss of a chlorine atom, and cleavage of the propyl chain.

Proposed Synthesis of this compound

A logical and efficient synthetic route to this compound involves a three-step sequence starting from readily available chlorobenzene. This pathway leverages two classic named reactions in organic chemistry: the Friedel-Crafts acylation and the Clemmensen reduction, followed by a standard chlorination of a primary alcohol.

Overall Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

This step involves the electrophilic acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(4-chlorophenyl)-4-oxobutanoic acid. The chloro group is an ortho, para-directing deactivator, leading to the preferential formation of the para-substituted product due to less steric hindrance.[4]

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry chlorobenzene (used as both reactant and solvent) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid precipitate, 4-(4-chlorophenyl)-4-oxobutanoic acid, is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

The keto-acid intermediate is then reduced to 4-(4-chlorophenyl)butan-1-ol. The Clemmensen reduction, using amalgamated zinc and concentrated hydrochloric acid, is a classic method for the deoxygenation of ketones to methylene groups. In this case, under forcing conditions, it can also reduce the carboxylic acid to a primary alcohol.

Protocol:

-

Prepare amalgamated zinc by stirring zinc powder (excess) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-(4-chlorophenyl)butan-1-ol.

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

To a stirred solution of 4-(4-chlorophenyl)butan-1-ol (1.0 eq) in a dry, inert solvent like dichloromethane or chloroform at 0 °C, add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude product, this compound, by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two distinct carbon-chlorine bonds.

Reactivity of the Aromatic Chlorine

The chlorine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution due to the high strength of the C(sp²)-Cl bond and the electron-rich nature of the aromatic ring. It can, however, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) after conversion to a more reactive derivative like a boronic acid or ester, although this is less common than for the corresponding bromo- or iodo-arenes. The aromatic ring itself can undergo further electrophilic aromatic substitution, with the chloro and alkyl groups directing incoming electrophiles to the ortho and para positions relative to their own positions.

Reactivity of the Alkyl Chlorine

The chlorine atom on the propyl chain is a primary alkyl halide and is thus susceptible to nucleophilic substitution reactions (Sₙ2). This makes it a valuable handle for introducing a wide range of functionalities.

Caption: Representative nucleophilic substitution reactions at the alkyl chloride.

This reactivity allows for the facile synthesis of:

-

Azides: Reaction with sodium azide can introduce an azido group, which can be further reduced to a primary amine or used in "click" chemistry.

-

Nitriles: Treatment with sodium cyanide provides a route to the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Ethers and Thioethers: Reaction with alkoxides or thiolates can be used to form ether or thioether linkages.

-

Amines: Direct amination with ammonia or primary/secondary amines can be used to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Potential Applications in Drug Discovery and Development

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not widely documented, its structural motifs are present in several classes of therapeutic agents. Its utility can be inferred from the applications of structurally similar compounds.

For instance, the 4-chlorophenyl group is a common substituent in many drugs, where it can enhance metabolic stability and binding affinity. The three-carbon linker provided by the propyl chain is also a frequent structural element in drug molecules, offering optimal spacing between a pharmacophore and a binding moiety.

The potential applications of this compound as a synthetic intermediate include:

-

Synthesis of Antidepressants and Anxiolytics: Many centrally acting drugs contain a diarylalkylamine scaffold. This compound could serve as a precursor to such compounds through nucleophilic substitution of the alkyl chloride with an appropriate amine.

-

Development of Antihistamines: A number of H1-antihistamines possess a similar structural framework.

-

As a Linker in Proteolysis-Targeting Chimeras (PROTACs): The bifunctional nature of the molecule makes it a potential candidate for use as a linker in the development of PROTACs, which are emerging as a powerful new therapeutic modality.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is expected to be harmful if swallowed or inhaled. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis, particularly in the context of drug discovery and development. Its differential reactivity allows for selective functionalization at either the aromatic ring or the alkyl side chain. The proposed synthetic route, based on well-established and reliable chemical transformations, provides a clear pathway for its preparation. While further research is needed to fully explore its potential, its structural features suggest that it will continue to be a compound of interest for medicinal chemists and process development scientists.

References

- Clemmensen Reduction. In Wikipedia.

- Friedel–Crafts reaction. In Wikipedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524241, (1-Chloropropyl)benzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7706, (3-Chloropropyl)benzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735720, this compound.

Sources

1-Chloro-4-(3-chloropropyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-Chloro-4-(3-chloropropyl)benzene for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as an intermediate in advanced chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, validated synthetic pathways, analytical characterization, and strategic applications of this molecule. By grounding technical data in mechanistic rationale and established protocols, this guide serves as an authoritative resource for leveraging this compound in complex molecular design and discovery pipelines.

Core Molecular and Physicochemical Properties

This compound, identified by CAS Number 64473-34-3, is an aromatic halide possessing both an aryl chloride and an alkyl chloride functional group.[1][2] This dual reactivity is central to its utility in synthetic chemistry.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂ | [1][2][3] |

| Molecular Weight | 189.08 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 64473-34-3 | [1][2] |

| Monoisotopic Mass | 188.0159557 Da | [1] |

| XlogP | 3.8 | [1] |

| SMILES | C1=CC(=CC=C1CCCCl)Cl | [1][3] |

| InChIKey | FYUVHLUSUWWUPY-UHFFFAOYSA-N | [1][2] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Trustworthiness in Practice: Proper handling is critical. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted before use.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved from its corresponding alcohol precursor, 3-(4-chlorophenyl)propan-1-ol. This approach offers high yield and selectivity.

Primary Synthetic Pathway: Chlorination of 3-(4-chlorophenyl)propan-1-ol

The conversion of a primary alcohol to an alkyl chloride is a cornerstone reaction in organic synthesis. For this transformation, thionyl chloride (SOCl₂) is an exemplary reagent.

Causality Behind Experimental Choice: Thionyl chloride is preferred over other chlorinating agents like HCl because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[4] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification—a self-validating system that ensures a cleaner crude product. The reaction is typically performed in an inert solvent like N,N-dimethyl-formamide (DMF), which acts as a catalyst.[4]

A generalized workflow for this synthesis is depicted below.

Caption: A typical workflow for the synthesis of this compound.

Alternative Synthetic Strategy: Friedel-Crafts Acylation Route

For constructing the carbon skeleton from simpler precursors, a multi-step synthesis starting from chlorobenzene is a viable, albeit more complex, alternative. This route provides authoritative grounding in fundamental aromatic substitution chemistry.

-

Friedel-Crafts Acylation: Chlorobenzene is reacted with succinic anhydride under Friedel-Crafts conditions (e.g., AlCl₃) to form 4-(4-chlorophenyl)-4-oxobutanoic acid. The acyl group adds preferentially at the para position due to the ortho,para-directing nature of the chloro substituent.

-

Clemmensen or Wolff-Kishner Reduction: The ketone and carboxylic acid functionalities are reduced to an alkyl chain.

-

Alcohol Formation and Chlorination: The terminal carboxylic acid is reduced to a primary alcohol, which is then chlorinated as described in Section 2.1.

This longer route is less direct but demonstrates how the molecule can be assembled from basic building blocks, a key consideration in complex target synthesis.[5][6]

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a multiplet in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the benzene ring, and three triplets in the aliphatic region corresponding to the three methylene groups of the propyl chain. The triplet adjacent to the alkyl chloride will be the most downfield (approx. 3.5-3.6 ppm).[4]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine unique carbon atoms, including four aromatic carbons and three aliphatic carbons.[4]

-

Mass Spectrometry (MS): The mass spectrum provides definitive evidence of the molecular weight. A key feature for this compound is the isotopic pattern of the molecular ion (M⁺). Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.[3]

-

Gas Chromatography (GC): GC analysis can be used to assess the purity of the final product and is a standard technique for related compounds.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The presence of two distinct halide functionalities makes this compound a highly valuable building block for creating libraries of complex molecules. The global pharmaceutical market relies heavily on chloro-containing molecules, with over 250 FDA-approved drugs featuring this element.[9]

Expertise in Application: The strategic value of this compound lies in the differential reactivity of the aryl chloride and the alkyl chloride.

-

Alkyl Chloride: The 3-chloropropyl group is a versatile electrophile, ideal for nucleophilic substitution reactions. It readily reacts with amines, thiols, and alcohols to introduce the 4-chlorophenylpropyl moiety into a target molecule.

-

Aryl Chloride: The chlorophenyl group is less reactive towards classical nucleophilic substitution but is a prime handle for modern cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse functional groups.

This differential reactivity enables a divergent synthetic strategy, where a common intermediate is used to generate a wide array of analogues for structure-activity relationship (SAR) studies.

Caption: A workflow showing the use of the bifunctional starting material in drug discovery.

Detailed Experimental Protocol

The following protocol is adapted from a validated synthesis of a structurally similar compound and represents a reliable method for laboratory-scale preparation.[4]

Objective: To synthesize this compound from 3-(4-chlorophenyl)propan-1-ol.

Materials:

-

3-(4-chlorophenyl)propan-1-ol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethyl-formamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water (H₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Pentane or Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add thionyl chloride (2.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts with moisture; handle with care in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 19 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding the mixture to a beaker of cold water (approx. 3 volumes of the reaction volume).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash them sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a non-polar eluent such as 100% pentane or hexane, to yield the pure product.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its bifunctional nature. A firm understanding of its properties, synthetic routes, and analytical signatures, as detailed in this guide, empowers researchers to effectively integrate this versatile building block into sophisticated research and development programs, particularly within the field of medicinal chemistry. The robust synthetic protocols and potential for divergent chemical exploration make it a powerful tool for accelerating the discovery of novel molecular entities.

References

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-4-propyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- PubChemLite. (n.d.). This compound (C9H10Cl2).

- Cheméo. (n.d.). Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 64473-34-3.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). (1-Chloropropyl)benzene. PubChem Compound Database.

- Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?.

- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook.

- Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?.

- Stenutz. (n.d.). 1-chloro-4-isopropylbenzene.

- National Center for Biotechnology Information. (n.d.). (3-Chloropropyl)benzene. PubChem Compound Database.

- Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. This compound | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 64473-34-3 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C9H10Cl2) [pubchemlite.lcsb.uni.lu]

- 4. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 8. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloro-4-(3-chloropropyl)benzene: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 1-chloro-4-(3-chloropropyl)benzene, a bifunctional aromatic compound. It serves as a critical intermediate in various synthetic applications, from materials science to pharmaceutical development. This document outlines its chemical identity, physicochemical properties, logical synthetic pathways, and key applications, tailored for researchers and drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is systematically named according to IUPAC conventions, which provides a clear structural definition.

The IUPAC name for this compound is This compound .[1][2] This name precisely describes a benzene ring substituted with a chlorine atom at position 1 and a 3-chloropropyl group at position 4.

For ease of reference in literature, databases, and commercial catalogs, a variety of synonyms and identifiers are used.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 64473-34-3[1][2] |

| Molecular Formula | C₉H₁₀Cl₂[1][2] |

| Molecular Weight | 189.08 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CCCCl)Cl[1][2] |

| InChIKey | FYUVHLUSUWWUPY-UHFFFAOYSA-N[1][2] |

Common Synonyms:

-

4-chloro-1-(3-chloropropyl)benzene[1]

-

1-Chloro-3-(4-chlorophenyl)propane[1]

-

3-(4'-chlorophenyl)propyl chloride[1]

-

BENZENE,1-CHLORO-4-(3-CHLOROPROPYL)-[1]

Physicochemical Properties and Safety Data

Understanding the physicochemical properties of a compound is crucial for designing experiments, predicting its behavior in biological systems, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 189.08 g/mol | PubChem[1][2] |

| XLogP3 (Predicted) | 3.8 | PubChem[3] |

| Monoisotopic Mass | 188.015956 Da | PubChem[3] |

Safety and Hazard Information

As a chlorinated compound, this compound requires careful handling. The Globally Harmonized System (GHS) classifications from aggregating agencies provide the following hazard statements.

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Primary Hazard: Irritant.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires a strategic approach to control regioselectivity. The target molecule, this compound, features two substituents in a para arrangement.

A common strategy for introducing alkyl chains to an aromatic ring is the Friedel-Crafts alkylation. However, a direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is synthetically problematic. The reaction proceeds via a primary carbocation intermediate, which is prone to a hydride shift, rearranging to a more stable secondary carbocation.[4] This would result in the formation of 1-chloro-4-isopropylbenzene as the major product, not the desired n-propyl derivative.

A more robust and controllable synthetic strategy involves a Friedel-Crafts acylation followed by reduction of the acyl group and subsequent chlorination of the terminal alcohol. This multi-step pathway ensures the integrity of the straight-chain propyl group.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

This pathway leverages the ortho, para-directing nature of the chlorine substituent on the benzene ring to install the acyl group at the desired para position. Subsequent reduction and chlorination steps are typically high-yielding and avoid skeletal rearrangements.

Experimental Protocol: Synthesis from an Alcohol Precursor

The final step in the proposed synthesis—the conversion of an alcohol to an alkyl chloride—is a critical transformation. The following protocol is adapted from a standard procedure for this type of conversion, specifically the reaction of a substituted phenylpropanol with thionyl chloride.[5]

Objective: To synthesize this compound from 3-(4-chlorophenyl)propan-1-ol.

Materials:

-

3-(4-chlorophenyl)propan-1-ol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: DMF serves as a polar aprotic solvent that facilitates the formation of the reactive Vilsmeier-Haack type intermediate from SOCl₂, accelerating the reaction.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add thionyl chloride (2.2 eq) dropwise via a dropping funnel over 20-30 minutes.

-

Causality: The reaction is exothermic. Slow, cooled addition is critical to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing an equal volume of cold deionized water.

-

Trustworthiness: This step quenches the reaction by hydrolyzing any remaining thionyl chloride and precipitates the organic product. This must be done cautiously in a fume hood as the quenching process can release HCl and SO₂ gases.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x volumes).

-

Causality: The target compound is significantly more soluble in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its efficient separation from inorganic byproducts.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated NaCl solution).

-

Causality: The water wash removes any remaining DMF, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue via flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

This compound is a valuable bifunctional building block in organic synthesis. Its utility stems from the two chlorine atoms, which possess different reactivities. The aryl chloride is relatively inert to nucleophilic substitution, while the primary alkyl chloride is susceptible to Sₙ2 reactions. This differential reactivity allows for selective functionalization.

Key application areas include:

-

Polymer Science: Used as an intermediate in the synthesis of functionalized polymers, specialty resins, and elastomers.[6]

-

Pharmaceutical Synthesis: The 4-chlorophenylpropyl moiety is a structural component in various pharmacologically active molecules. The compound serves as a precursor for introducing this group.[6]

-

Agrochemicals: It is an intermediate in the production of certain pesticides and herbicides.[6]

-

Surfactant Chemistry: Serves as a precursor for quaternary ammonium compounds, which are used as antimicrobial agents and phase-transfer catalysts.[6]

The compound's structure allows for controlled alkylation reactions, making it a versatile tool for introducing both aromatic and alkyl chloride functionalities into more complex molecular architectures.[6]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 64473-34-3.

- PubChemLite. (n.d.). This compound (C9H10Cl2).

- MySkinRecipes. (n.d.). This compound.

- Filo. (2025, October 8). Draw the major product of this reaction. Ignore inorganic byproducts.

- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

Sources

- 1. This compound | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 64473-34-3 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C9H10Cl2) [pubchemlite.lcsb.uni.lu]

- 4. Draw the major product of this reaction. Ignore inorganic byproducts. Th.. [askfilo.com]

- 5. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

Introduction: Elucidating the Molecular Architecture of 1-Chloro-4-(3-chloropropyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-(3-chloropropyl)benzene

This compound (C₉H₁₀Cl₂) is a disubstituted aromatic compound with a molecular weight of approximately 189.08 g/mol [1]. As an intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and materials, a comprehensive understanding of its structural and electronic properties is paramount. The unequivocal identification and purity assessment of this molecule rely on a multi-faceted analytical approach, employing a suite of spectroscopic techniques.

This guide provides an in-depth exploration of the core spectroscopic methods used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We will move beyond a mere presentation of data, delving into the rationale behind experimental choices and the interpretation of the resulting spectra, grounding our analysis in fundamental principles and authoritative data. This document is intended for researchers, scientists, and drug development professionals who require a robust and practical understanding of how to apply these techniques for structural verification and analysis.

Chapter 1: Mass Spectrometry - Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the presence of two chlorine atoms provides a highly characteristic isotopic signature that serves as a primary confirmation of its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale: Electron Ionization (EI) is selected for its ability to produce a rich fragmentation pattern. This "fingerprint" is highly reproducible and invaluable for structural elucidation, complementing the molecular ion information. A standard quadrupole mass analyzer provides excellent resolution and sensitivity for this application.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 ng/µL.

-

Inlet System: The sample is introduced via a direct insertion probe or through a gas chromatography (GC) column for separation from any impurities. For this protocol, we assume direct infusion.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to dislodge an electron, forming a molecular radical cation (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated by the quadrupole analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is distinguished by its molecular ion cluster and predictable fragmentation pathways.

Molecular Ion (M⁺•) Cluster: Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will not be a single peak.[2] For a molecule with two chlorine atoms, we expect a characteristic cluster of peaks:

-

M⁺•: (C₉H₁₀³⁵Cl₂) at m/z ≈ 188.

-

[M+2]⁺•: (C₉H₁₀³⁵Cl³⁷Cl) at m/z ≈ 190.

-

[M+4]⁺•: (C₉H₁₀³⁷Cl₂) at m/z ≈ 192.

The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.[2]

Key Fragmentation Pathways: The 70 eV ionization energy induces fragmentation, offering structural clues. The primary cleavage events for halogenated aromatic compounds involve the loss of the halogen and cleavage of bonds beta to the aromatic ring.[3][4]

Figure 1: Predicted EI-MS fragmentation pathway for this compound.

-

Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond is a common pathway for alkyl halides, resulting in a cation at m/z 153/155.[3][5]

-

Benzylic Cleavage: The bond beta to the aromatic ring is susceptible to cleavage, leading to the loss of a chloropropyl radical (•C₃H₆Cl) and formation of the stable chlorophenyl cation at m/z 111/113.[4] This fragment may further lose a chlorine radical to yield the phenyl cation at m/z 77.

-

Tropylium Ion Formation: Rearrangement following fragmentation can lead to the formation of a substituted tropylium ion, a common feature in the mass spectra of alkylbenzenes, at m/z 125/127.

Data Summary Table

| Ion Fragment | Predicted m/z | Interpretation |

| [C₉H₁₀Cl₂]⁺• | 188, 190, 192 | Molecular Ion Cluster (confirms two Cl atoms) |

| [C₉H₁₀Cl]⁺ | 153, 155 | Loss of a chlorine radical (•Cl) |

| [C₇H₆Cl]⁺ | 125, 127 | Chlorotropylium ion |

| [C₆H₄Cl]⁺ | 111, 113 | Benzylic cleavage, loss of •C₃H₆Cl |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Chapter 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR is the preferred sampling technique for liquid or solid samples as it requires minimal to no sample preparation. A Fourier Transform (FT) instrument is used for its superior speed and signal-to-noise ratio.

Step-by-Step Methodology:

-

Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or germanium) is collected to account for atmospheric and instrumental absorptions.

-

Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection. The evanescent wave penetrates a few microns into the sample, and specific frequencies are absorbed. The attenuated beam is then directed to the detector.

-

Spectrum Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

Data Interpretation and Expected Absorptions

The IR spectrum of this compound can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key Vibrational Modes:

-

Aromatic C-H Stretch: Aromatic C-H bonds show stretching vibrations at slightly higher frequencies than aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ range.[6][7]

-

Aliphatic C-H Stretch: The propyl chain's C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.

-

Aromatic C=C Ring Stretch: The benzene ring itself has characteristic in-ring carbon-carbon stretching vibrations, appearing as a series of peaks in the 1600-1450 cm⁻¹ region.[7]

-

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring strongly influences the C-H out-of-plane ("oop") bending vibrations. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 840–800 cm⁻¹ range.[8]

-

C-Cl Stretch: The carbon-chlorine stretching vibrations are found in the fingerprint region. The aromatic C-Cl stretch typically appears around 1100-1000 cm⁻¹, while the aliphatic C-Cl stretch is found at lower wavenumbers, generally in the 800-600 cm⁻¹ range.[9]

Data Summary Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl Chain) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1470 | CH₂ Scissoring | Aliphatic (Propyl Chain) |

| 840 - 800 | C-H Bend (oop) | 1,4-Disubstituted Benzene |

| 800 - 600 | C-Cl Stretch | Aliphatic (Chloropropyl) |

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Figure 2: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Rationale: Deuterated chloroform (CDCl₃) is a common, cost-effective solvent that dissolves the analyte well and provides a deuterium signal for the instrument's lock system. Tetramethylsilane (TMS) is the standard internal reference (0 ppm). A 400 MHz spectrometer provides excellent signal dispersion for unambiguous interpretation.

¹H NMR Data Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). Based on the structure and data from analogous compounds[10], we can predict the following signals:

-

Aromatic Region (δ 7.0-7.4 ppm): The para-substituted ring will exhibit a classic AA'BB' system, which often appears as two distinct doublets.[11][12]

-

H-a (2H, doublet): Protons ortho to the chloropropyl group, deshielded by the alkyl chain. Expected around δ 7.1 ppm.

-

H-b (2H, doublet): Protons ortho to the chlorine atom, deshielded by the electronegative halogen. Expected around δ 7.3 ppm.

-

-

Alkyl Chain Region (δ 2.0-3.6 ppm):

-

H-c (2H, triplet): The benzylic CH₂ group, adjacent to one CH₂ group. Expected around δ 2.7 ppm.

-

H-d (2H, multiplet/quintet): The central CH₂ group, adjacent to two other CH₂ groups. Expected around δ 2.0 ppm.

-

H-e (2H, triplet): The terminal CH₂ group, adjacent to a CH₂ group and deshielded by the chlorine atom. This will be the most downfield alkyl signal, expected around δ 3.5 ppm.

-

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. Due to the para-substitution with two different groups, all six aromatic carbons are chemically non-equivalent, and the three alkyl carbons are also unique.[12][13]

-

Aromatic Region (δ 120-140 ppm): Six distinct signals are expected.

-

Quaternary Carbons (2): The carbon bonded to the chlorine (C-Cl) and the carbon bonded to the propyl chain (C-alkyl). These will typically have lower intensities. Expected around δ 132 ppm and δ 140 ppm, respectively.[10]

-

Protonated Carbons (4): The four C-H carbons of the benzene ring. Expected in the δ 128-131 ppm range.[10]

-

-

Alkyl Region (δ 30-45 ppm): Three distinct signals are expected for the propyl chain.

Data Summary Table

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Label | Approx. δ (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| H-b | 7.3 | 2H | Doublet | Ar-H (ortho to Cl) |

| H-a | 7.1 | 2H | Doublet | Ar-H (ortho to alkyl) |

| H-e | 3.5 | 2H | Triplet | -CH₂-CH₂ -Cl |

| H-c | 2.7 | 2H | Triplet | Ar-CH₂ -CH₂- |

| H-d | 2.0 | 2H | Multiplet | -CH₂-CH₂ -CH₂- |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Approx. δ (ppm) | Assignment |

|---|---|

| 140 | Ar-C -CH₂ (Quaternary) |

| 132 | Ar-C -Cl (Quaternary) |

| 131 | Ar-C H |

| 129 | Ar-C H |

| 44 | -C H₂-Cl |

| 34 | Ar-C H₂- |

| 32 | -CH₂-C H₂-CH₂- |

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The distinctive isotopic cluster in the mass spectrum confirms the presence of two chlorine atoms, while fragmentation patterns reveal key structural motifs. IR spectroscopy validates the presence of aromatic and aliphatic C-H bonds, the para-substitution pattern, and C-Cl linkages. Finally, ¹H and ¹³C NMR provide a definitive atom-by-atom map of the molecular framework, confirming the connectivity of the chloropropyl chain to the para-position of the chlorobenzene ring. This integrated analytical workflow represents a robust, self-validating system essential for quality control and research in modern chemical and pharmaceutical sciences.

References

- JoVE. (2024).

- The Organic Chemistry Tutor. (2023).

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

- Fluorine notes. (2019).

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

- Quora. (2021).

- The Organic Chemistry Tutor. (2023).

- Chad's Prep. (n.d.). Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. [Link]

- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

- The Organic Chemistry Tutor. (2015).

- University of Colorado Boulder. (n.d.).

- University of Calgary. (n.d.).

- PubChem. (n.d.). This compound. [Link]

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (Note: A general reference for the principles cited, specific page for 1,4-disubstitution bands may vary by edition.)

- Spectroscopy Online. (2023).

Sources

- 1. This compound | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-(3-chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-chloro-4-(3-chloropropyl)benzene, with a particular focus on its boiling and melting points. Designed for professionals in research and drug development, this document synthesizes available data, explains the scientific principles underlying these properties, and offers standardized methodologies for their experimental determination.

Introduction

This compound (CAS No. 64473-34-3) is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is paramount for its safe handling, process optimization, and quality control. This guide delves into the critical thermal transition points of this molecule – its boiling and melting points – providing both predicted data and a framework for their empirical validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is critical to note that while some experimental data under reduced pressure is available, experimentally determined boiling and melting points at standard atmospheric pressure are not consistently reported in scientific literature. The values presented herein are based on reputable computational predictions and should be used as a guide, with the recommendation for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 189.08 g/mol | PubChem[1] |

| CAS Number | 64473-34-3 | PubChem[1] |

| Predicted Boiling Point | No reliable experimental data available | N/A |

| Boiling Point (Reduced Pressure) | 75 °C at 0.3 mmHg | Huateng Pharma |

| Predicted Melting Point | No reliable experimental data available | N/A |

| Predicted Density | 1.166 g/cm³ | Guidechem[2] |

| Predicted Refractive Index | 1.531 | Guidechem[2] |

Note on Data Integrity: Several chemical supplier databases report a boiling and melting point of 0°C for this compound.[2][3] This is highly improbable for a molecule of this structure and molecular weight and should be considered erroneous. The lack of consistent, experimentally verified data in peer-reviewed literature underscores the importance of empirical determination for any critical application.

Structural Influence on Boiling and Melting Points

The boiling and melting points of a molecule are dictated by the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions.

-

Molecular Weight: The relatively high molecular weight (189.08 g/mol ) contributes to stronger London dispersion forces, suggesting a boiling point significantly above ambient temperature.

-

Polarity: The presence of two chlorine atoms, which are highly electronegative, creates polar C-Cl bonds. This results in a net molecular dipole moment, leading to dipole-dipole interactions that further increase the energy required to transition from a liquid to a gaseous state (boiling) or from a solid to a liquid state (melting).

-

Symmetry: The para-substitution pattern of the chlorine atom on the benzene ring and the chloropropyl group influences the molecule's ability to pack efficiently in a crystal lattice. While not perfectly symmetrical, this arrangement can affect the melting point.

Experimental Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points is crucial for confirming the identity and purity of this compound. The following are standard, reliable methods for these measurements.

Melting Point Determination: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Causality Behind Experimental Choices: A slow heating rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination: Distillation Method

For a liquid sample, the boiling point can be accurately determined by simple distillation.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample and Heating: The liquid sample of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask. The flask is then heated gently.

-

Observation: As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature will plateau at the boiling point of the liquid. This stable temperature reading during distillation is the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure is not exactly 760 mmHg, a correction can be applied to determine the normal boiling point.

Causality Behind Experimental Choices: The placement of the thermometer is critical. If it is too high, the recorded temperature will be lower than the actual boiling point. If it is too low, it will measure the temperature of the superheated liquid, which is higher than the boiling point. Boiling chips prevent bumping and ensure a steady boil, which is necessary for a stable temperature reading.

Diagram of Boiling Point Determination Workflow:

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(3-chloropropyl)benzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-4-(3-chloropropyl)benzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with actionable experimental protocols to facilitate informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Chemical Synthesis

Solubility, a fundamental physicochemical property, dictates the efficiency of chemical reactions, dictates purification strategies, and influences the bioavailability of active pharmaceutical ingredients (APIs).[1][2] For a compound such as this compound, understanding its behavior in various organic solvents is paramount for designing robust synthetic routes, developing effective crystallization and extraction procedures, and ensuring process scalability.[1][2] This guide delves into the theoretical underpinnings of solubility, provides a detailed profile of this compound, and outlines a rigorous experimental framework for solubility determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting the solubility of organic compounds.[3][4] This axiom suggests that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound in a given organic solvent is governed by a delicate balance of enthalpy and entropy changes upon dissolution. Key factors influencing this equilibrium include polarity, hydrogen bonding capabilities, and molecular size.[5]

Physicochemical Properties of this compound

A thorough understanding of the solute's molecular structure is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C9H10Cl2 | [6] |

| Molecular Weight | 189.08 g/mol | [6] |

| Structure | A benzene ring substituted with a chlorine atom and a 3-chloropropyl group. | PubChem |

| Polarity | Moderately non-polar due to the benzene ring and alkyl halide groups. | Inferred from structure |

The presence of the aromatic ring and the alkyl chloride moieties suggests that this compound is a relatively non-polar molecule. While the chlorine atoms introduce some polarity, the large hydrocarbon backbone dominates its character. The molecule lacks significant hydrogen bond donor or acceptor capabilities, which will heavily influence its interaction with protic solvents.

The Spectrum of Organic Solvents

The choice of solvent is critical and should be guided by its physical and chemical properties. Organic solvents can be broadly categorized based on their polarity.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |

| n-Hexane | 0.1 | 1.89 | Non-polar, Aprotic |

| Toluene | 2.4 | 2.38 | Non-polar, Aprotic |

| Diethyl Ether | 2.8 | 4.34 | Polar, Aprotic |

| Dichloromethane | 3.1 | 9.08 | Polar, Aprotic |

| Acetone | 5.1 | 20.7 | Polar, Aprotic |

| Ethanol | 5.2 | 24.6 | Polar, Protic |

| Methanol | 6.6 | 32.7 | Polar, Protic |

| Water | 10.2 | 80.1 | Polar, Protic |

This table draws on data from various sources compiling solvent properties.[7][8][9][10]

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, we can anticipate the following solubility trends for this compound:

-

High Solubility: In non-polar, aprotic solvents such as n-hexane, toluene, and cyclohexane. The van der Waals forces between the solute and these solvents are expected to be favorable for dissolution. A structurally similar compound, 1-chloro-4-isopropyl-benzene, exhibits high solubility in such solvents.[11]

-

Moderate Solubility: In polar, aprotic solvents like diethyl ether, dichloromethane, and acetone. While the polarity of these solvents is higher, the absence of strong hydrogen bonding allows for favorable interactions with the solute.

-

Low to Negligible Solubility: In polar, protic solvents such as ethanol, methanol, and water. The strong hydrogen bonding networks within these solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable.

The following table provides a framework for recording predicted and experimentally determined solubility data.

| Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) | Observations |

| n-Hexane | High | ||

| Toluene | High | ||

| Diethyl Ether | Moderate | ||

| Dichloromethane | Moderate | ||

| Acetone | Moderate | ||

| Ethanol | Low | ||

| Methanol | Low | ||

| Water | Negligible |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a few hours to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a compatible filter (e.g., PTFE for organic solvents). This step is critical to remove any undissolved solid particles.

-

Immediately dilute the filtered sample with a known volume of the same solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in each solvent.

-

Analyze the diluted samples and the calibration standards using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Interpretation and Application

The experimentally determined solubility data will provide a clear quantitative understanding of the behavior of this compound in various organic solvents. This information is invaluable for:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble to ensure a homogenous reaction mixture and optimal reaction rates.

-

Crystallization and Recrystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures to maximize yield and purity.

-

Extraction Processes: Selecting an appropriate solvent for efficiently extracting the target compound from a reaction mixture or natural source.

Safety Considerations

This compound is classified as an irritant.[6] Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12][13]

Conclusion